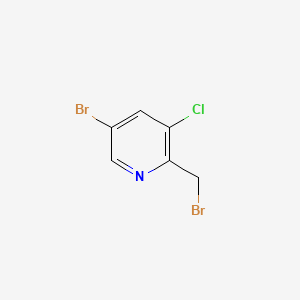
5-Bromo-2-(bromomethyl)-3-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Advances in Synthetic Organic Chemistry
The synthesis and application of brominated and chlorinated pyridines, similar to 5-Bromo-2-(bromomethyl)-3-chloropyridine, are crucial in the development of new pharmaceuticals and materials. Research in the field has led to novel methodologies for constructing complex molecules, showcasing the versatility of such compounds in organic synthesis. For example, the work on hybrid catalysts by Parmar et al. (2023) demonstrates the applicability of pyranopyrimidine scaffolds, derived from similar brominated and chlorinated compounds, in medicinal and pharmaceutical industries. Their review covers synthetic pathways and highlights the importance of these compounds in the development of bioactive molecules, emphasizing the potential of this compound in synthetic applications (Parmar, Vala, & Patel, 2023).
Environmental Pollution and Toxicology
The presence of brominated and chlorinated compounds in the environment, similar to this compound, poses significant challenges in terms of pollution and toxicology. Koch and Sures (2018) provide an extensive review of 2,4,6-Tribromophenol, a related compound, summarizing its environmental concentrations, toxicokinetics, and toxicodynamics. Their work sheds light on the ubiquity of such compounds in the environment and the gaps in our understanding of their impact on ecological and human health. This research underscores the importance of studying the environmental behavior and toxicological effects of compounds like this compound to address potential environmental and health risks (Koch & Sures, 2018).
Propiedades
IUPAC Name |
5-bromo-2-(bromomethyl)-3-chloropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKCLQUREMUTOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

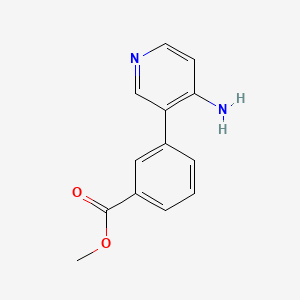
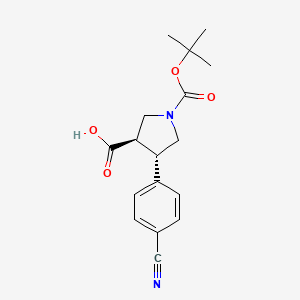
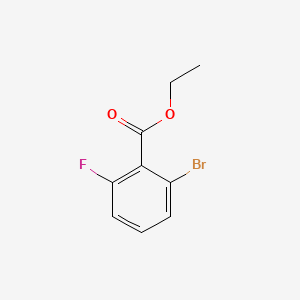
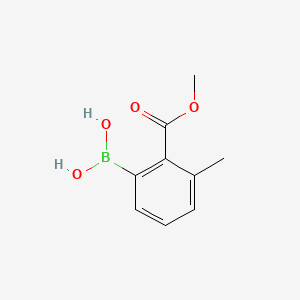

![6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B573055.png)
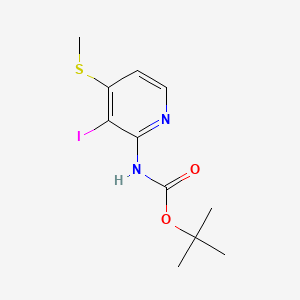
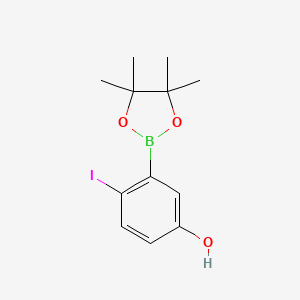
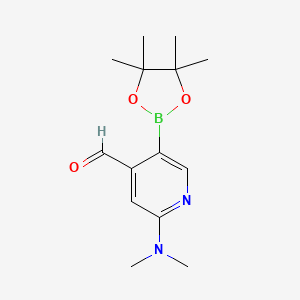
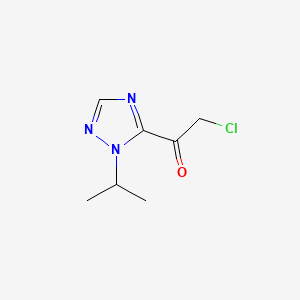
![3'-Chloro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B573069.png)


